molecular formula C10H10BrN3 B13667823 2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B13667823
M. Wt: 252.11 g/mol
InChI Key: CPSDIIKIEARJJB-UHFFFAOYSA-N
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Description

2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-bromo-6-chloropyridine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to create new materials with unique properties.

    Chemical biology: It can be used to study enzyme mechanisms or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyrazole ring could participate in hydrogen bonding, π-π interactions, or covalent bonding with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with the bromine atom in a different position.

    2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Chlorine instead of bromine.

    2-Bromo-6-(1H-pyrazol-1-yl)pyridine: Lacks the methyl groups on the pyrazole ring.

Uniqueness

2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the dimethyl-substituted pyrazole ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

2-bromo-6-(3,5-dimethylpyrazol-1-yl)pyridine

InChI

InChI=1S/C10H10BrN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3

InChI Key

CPSDIIKIEARJJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC=C2)Br)C

Origin of Product

United States

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